N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of fluorinated and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the pyridine and thiophene moieties. The final steps involve the incorporation of the fluorinated ethyl and phenyl groups. Common reagents used in these reactions include fluorinating agents, coupling reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification processes would be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorinated groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while nucleophilic substitution of the fluorinated groups could result in various substituted derivatives.
Scientific Research Applications
N~4~-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N4-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The fluorinated groups enhance the compound’s ability to interact with these targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N~4~-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-(2,2-DIFLUOROETHYL)-3-(2-CHLOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
- N~4~-(2,2-DIFLUOROETHYL)-3-(2-BROMOPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of N4-(2,2-DIFLUOROETHYL)-3-(2-FLUOROPHENYL)-6-(2-THIENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of fluorinated and heterocyclic structures. This combination imparts unique properties, such as enhanced stability, specific reactivity, and potential bioactivity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H12F3N3O2S |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-3-(2-fluorophenyl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H12F3N3O2S/c20-12-5-2-1-4-10(12)17-16-11(18(26)23-9-15(21)22)8-13(14-6-3-7-28-14)24-19(16)27-25-17/h1-8,15H,9H2,(H,23,26) |
InChI Key |
WKLGQKFVWGPDCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC3=C2C(=CC(=N3)C4=CC=CS4)C(=O)NCC(F)F)F |
Origin of Product |
United States |
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